Cas no 82827-09-6 (6-bromo-1,2-dihydroisoquinolin-1-one)

6-bromo-1,2-dihydroisoquinolin-1-one structure
82827-09-6 structure
Product name:6-bromo-1,2-dihydroisoquinolin-1-one
CAS No:82827-09-6
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD07374394
CID:706507
PubChem ID:15885182

6-bromo-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 6-Bromoisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,6-bromo-
    • 6-Bromo-2H-isoquinolin-1-one
    • 6-bromo-2H-isoquinoline-1-one
    • 6-BroMoisoquinolin-1-ol
    • 6-Bromoisoquinolin-1-one
    • 6-bromo-1,2-dihydro-1-oxoisoquinoline
    • 6-bromoisoquinolinone
    • 6-bromoisoquinolone
    • 6-bromo-1,2-dihydroisoquinolin-1-one
    • 6-Bromo-1(2H)-isoquinolinone (ACI)
    • AC-28293
    • FS-2806
    • SCHEMBL7588
    • AKOS015834789
    • 82827-09-6
    • 6-bromo-1-hydroxylisoquinoline
    • 6-bromo-1(2H)-Isoquinolinone
    • SY025972
    • Z1741974434
    • AB39354
    • DTXSID80579123
    • GS-4277
    • MFCD07374394
    • EN300-86225
    • 6-Bromo-1-hydroxyisoquinoline
    • J-518329
    • 1(2H)-Isoquinolinone, 6-bromo-
    • s10300
    • AKOS022530718
    • CS-B0782
    • ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • DB-075883
    • MDL: MFCD07374394
    • Inchi: 1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
    • InChI Key: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CC=2)Br)C=CN1

Computed Properties

  • Exact Mass: 222.96300
  • Monoisotopic Mass: 222.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.6±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 442.6°C at 760 mmHg
  • Flash Point: 221.5±28.7 °C
  • PSA: 32.86000
  • LogP: 2.29060
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

6-bromo-1,2-dihydroisoquinolin-1-one Security Information

6-bromo-1,2-dihydroisoquinolin-1-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

6-bromo-1,2-dihydroisoquinolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11150-1g
6-Bromoisoquinolin-1-one
82827-09-6 97%
1g
¥170.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11150-25g
6-Bromoisoquinolin-1-one
82827-09-6 97%
25g
¥2319.0 2022-10-09
ChemScence
CS-B0782-5g
6-Bromoisoquinolin-1-one
82827-09-6 99.13%
5g
$102.0 2022-04-26
Chemenu
CM104716-25g
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
25g
$396 2021-08-06
eNovation Chemicals LLC
D633649-25g
6-bromoisoquinolin-1(2H)-one
82827-09-6 97%
25g
$690 2023-09-03
Enamine
EN300-397625-0.5g
6-bromoisoquinolin-1-ol
82827-09-6 95%
0.5g
$20.0 2024-05-21
eNovation Chemicals LLC
Y1127297-25g
6-Bromo-2H-isoquinolin-1-one
82827-09-6 95%
25g
$395 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05795-10G
6-bromo-1,2-dihydroisoquinolin-1-one
82827-09-6 97%
10g
¥ 871.00 2023-04-13
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY025972-100g
6-Bromoisoquinolin-1(2H)-one
82827-09-6 >95%
100g
¥4875.00 2024-07-09
Apollo Scientific
OR350043-1g
6-Bromo-2H-isoquinolin-1-one
82827-09-6
1g
£19.00 2025-02-20

6-bromo-1,2-dihydroisoquinolin-1-one Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Thionyl chloride Solvents: Toluene ;  1 h, reflux
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
2.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Reference
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Carbonyldiiodo[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobal… Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
Reference
Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C-H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones
Rana, Tamanna; et al, ACS Omega, 2023, 8(28), 25262-25271

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
1.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
2.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Reference
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Reference
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Reference
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Cesium acetate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Methanol ;  16 h, rt → 45 °C
Reference
Rhodium(III)-Catalyzed C-H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent
Webb, Nicola J.; et al, Organic Letters, 2014, 16(18), 4718-4721

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Reference
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
2.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
2.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
3.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Reference
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Dicarbonyl(η5-cyclopentadienyl)cobalt Solvents: 2,2,2-Trifluoroethanol ;  24 h, rt
Reference
Cp*Co(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Vinyl Acetate/Vinyl Ketones
Jothi Murugan, Shanmugarajan; et al, Journal of Organic Chemistry, 2023, 88(3), 1578-1589

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
1.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Reference
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Reference
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Reference
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Silver acetate Catalysts: Potassium bicarbonate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Benzonitrile ;  24 h, 80 °C
Reference
Divergent Synthesis of Isoquinolone and Isocoumarin Derivatives by the Annulation of Benzoic Acid with N-Vinyl Amide
Sun, Rui; et al, Organic Letters, 2019, 21(23), 9425-9429

6-bromo-1,2-dihydroisoquinolin-1-one Raw materials

6-bromo-1,2-dihydroisoquinolin-1-one Preparation Products

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